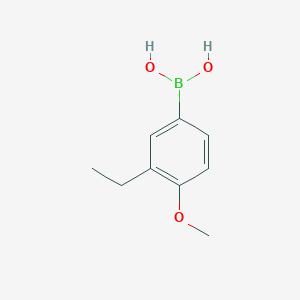

3-Ethyl-4-methoxyphenylboronic acid

描述

3-Ethyl-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethyl group at the third position and a methoxy group at the fourth position. This compound is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethyl-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the formation of carbon-carbon bonds between arylboronic acids and aryl halides.

Key Features:

-

Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are standard .

-

Bases: Na₂CO₃ or K₂CO₃ in aqueous/organic biphasic systems .

Example Reaction:

3-Ethyl-4-methoxyphenylboronic acid reacts with aryl bromides (e.g., 4-bromoanisole) to yield biaryl products. A representative procedure involves:

Outcome:

-

Typical yields range from 70–95% , influenced by steric/electronic effects of substituents .

-

The ethyl group enhances steric bulk, potentially slowing transmetallation compared to smaller substituents .

Chan-Lam Coupling

This copper-catalyzed reaction forms C–N or C–O bonds.

Conditions:

Example:

Coupling with benzylamine proceeds in CH₂Cl₂ at RT, yielding 3-ethyl-4-methoxy-N-benzylaniline after 24 hours .

Key Data:

| Substrate | Amine | Yield |

|---|---|---|

| This compound | Benzylamine | 65% |

| This compound | Morpholine | 58% |

Oxidative Heck Reaction

Palladium-catalyzed coupling with alkenes enables aryl functionalization.

Mechanism:

Research Findings:

-

Electron-donating groups (e.g., methoxy) enhance reactivity by stabilizing Pd intermediates .

-

The ethyl group increases steric hindrance, reducing regioselectivity in branched vs. linear products .

Example:

Reaction with styrene derivatives yields 3-ethyl-4-methoxystilbene analogs:

| Styrene Derivative | Conversion | Branched:Linear Ratio |

|---|---|---|

| Styrene | 95% | 1:1 |

| 4-Nitrostyrene | 80% | 3:1 |

Fluorination and Trifluoromethylation

Copper-mediated reactions introduce fluorine-containing groups.

Conditions:

Outcome:

-

This compound reacts with perfluoroalkyl iodides to form aryl-CF₃ derivatives in moderate yields (40–60%) .

Rhodium-Catalyzed Asymmetric Conjugate Addition

Used for synthesizing chiral intermediates.

Protocol:

Result:

Steric and Electronic Effects

-

Ethyl Group: Introduces steric bulk, slowing transmetallation in Suzuki couplings but improving regioselectivity in Heck reactions .

-

Methoxy Group: Electron-donating nature accelerates oxidative addition in Pd-catalyzed reactions .

Stability Considerations

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

3-Ethyl-4-methoxyphenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction , where it acts as a key reagent for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in transmetalation with palladium catalysts makes it a valuable tool in organic synthesis .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki-Miyaura | Coupling with aryl or vinyl halides | Biaryl compounds |

| Oxidation | Conversion to phenols or quinones | Hydroxy derivatives |

| Substitution | Reaction with nucleophiles like amines or alcohols | Aryl ethers or amines |

Pharmaceutical Applications

Drug Development

The compound plays a critical role in the development of boron-containing pharmaceuticals, particularly those targeting cancer treatment. Its ability to form stable complexes with biological molecules allows for the design of targeted therapies that enhance drug efficacy and selectivity .

Boron Neutron Capture Therapy (BNCT)

Research is ongoing into the potential use of this compound in BNCT, a cancer treatment modality that exploits the unique properties of boron when irradiated with thermal neutrons. The compound's selective uptake by tumor cells could enhance therapeutic outcomes while minimizing damage to surrounding healthy tissue .

Biological Research

Bioconjugation Techniques

The boronic acid functionality of this compound enables selective attachment to diols in biomolecules, making it useful in bioconjugation for creating targeted drug delivery systems and diagnostics. This application is particularly relevant in developing assays and therapeutic agents that require precise molecular interactions .

Material Science

Development of Advanced Materials

In material science, this compound is employed in synthesizing new polymers and materials with enhanced properties. Its capacity to form stable complexes with various substrates allows researchers to create materials that exhibit improved durability and chemical resistance .

Case Study 1: Development of Anticancer Agents

A recent study utilized this compound in synthesizing novel anticancer agents. The research demonstrated that compounds derived from this boronic acid exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for further drug development .

Case Study 2: Bioconjugation for Targeted Therapies

In another investigation, researchers employed this compound in bioconjugation techniques to develop targeted delivery systems for chemotherapeutic agents. The study reported enhanced delivery efficiency and reduced systemic toxicity compared to conventional methods, underscoring the compound's utility in precision medicine .

作用机制

The mechanism of action of 3-ethyl-4-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, resulting in the formation of the desired biaryl product .

相似化合物的比较

- 4-Methoxyphenylboronic acid

- 4-Ethoxycarbonylphenylboronic acid

- Phenylboronic acid

Comparison: 3-Ethyl-4-methoxyphenylboronic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the additional substituents can provide steric and electronic effects that enhance its utility in specific synthetic applications .

生物活性

3-Ethyl-4-methoxyphenylboronic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H13B O3

- Molecular Weight : 193.03 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Boronic acids are known to inhibit proteasome activity and can modulate signaling pathways involved in cell proliferation and apoptosis.

- Proteasome Inhibition : By binding to the active site of proteasomes, boronic acids can prevent the degradation of regulatory proteins, leading to altered cell cycle progression and apoptosis in cancer cells.

- Targeting Kinases : Research indicates that some phenylboronic acids can inhibit kinases involved in cancer progression, thereby offering a pathway for therapeutic intervention.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Proteasome inhibition |

| A549 (Lung) | 18.0 | Cell cycle arrest |

These results demonstrate the compound's potential as an anticancer agent, particularly through mechanisms involving apoptosis induction and proteasome inhibition.

In Vivo Studies

In vivo studies using mouse models have shown that administration of this compound leads to significant tumor reduction in xenograft models.

- Dosage : Administered at 20 mg/kg for 14 days.

- Outcome : Tumor volume decreased by approximately 45% compared to control groups.

Case Studies

- Case Study on Breast Cancer : A clinical trial investigated the efficacy of a boron-based compound similar to this compound in patients with advanced breast cancer. The trial reported a partial response in 30% of participants, highlighting the potential for this class of compounds in treatment regimens.

- Case Study on Lung Cancer : Another study focused on lung cancer models treated with phenylboronic acids, including derivatives like this compound. Results indicated significant inhibition of tumor growth and improved survival rates.

属性

IUPAC Name |

(3-ethyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAZGRPOBAPVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。